molecular formula C12H17N3O B7593872 N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

Katalognummer B7593872
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: RJGODLYTVOVAOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in various medical conditions.

Wirkmechanismus

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. Activation of these receptors leads to the modulation of various signaling pathways that are involved in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the reduction of seizure activity. It has also been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for producing unwanted side effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several areas of future research that could be pursued with N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide, including the development of new drugs for chronic pain, neuropathic pain, and epilepsy. Other potential areas of research include the investigation of its effects on other signaling pathways and the development of new methods for synthesizing and purifying the compound. Additionally, further studies are needed to better understand the potential risks and benefits of using N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in clinical settings.

Synthesemethoden

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide is synthesized by reacting 1-(cyclohex-3-en-1-yl) piperidine with 2-(4-methylpyrazol-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide in its pure form.

Wissenschaftliche Forschungsanwendungen

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, neuropathic pain, multiple sclerosis, and epilepsy. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs for these conditions.

Eigenschaften

IUPAC Name

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-7-13-15(8-10)9-12(16)14-11-5-3-2-4-6-11/h2-3,7-8,11H,4-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGODLYTVOVAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohex-3-en-1-yl-2-(4-methylpyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.